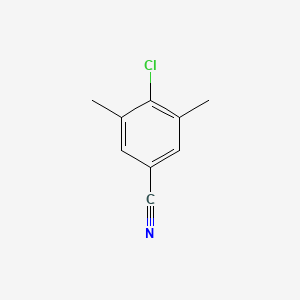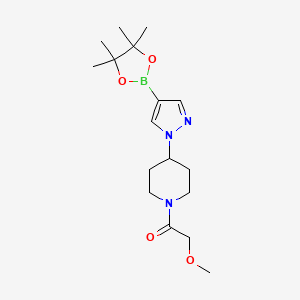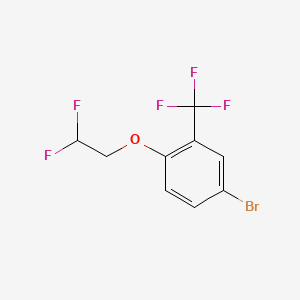
((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane
概要
説明
((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features both bromine and iodine substituents on a benzyl group, which is further connected to a tert-butyl dimethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-iodobenzyl alcohol and tert-butyl dimethylsilyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as imidazole or triethylamine to facilitate the formation of the silyl ether bond.
Procedure: The 5-bromo-2-iodobenzyl alcohol is reacted with tert-butyl dimethylsilyl chloride in an aprotic solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane: can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Oxidation and Reduction: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield the corresponding benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used along with bases like potassium carbonate in solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products include azides, thiols, or other substituted benzyl derivatives.
Coupling: Products are typically biaryl compounds or other coupled products.
Oxidation: Products include benzaldehyde or benzoic acid.
Reduction: Products include benzyl alcohol.
科学的研究の応用
((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane: has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the preparation of silicon-based materials with specific properties.
Medicinal Chemistry: Utilized in the synthesis of potential pharmaceutical intermediates.
Biological Studies: Acts as a precursor for the synthesis of biologically active compounds.
作用機序
The mechanism of action of ((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane is primarily related to its reactivity in organic synthesis. The presence of bromine and iodine atoms allows for selective functionalization, while the silyl ether group provides stability and protection during reactions. The compound can interact with various molecular targets depending on the specific reactions it undergoes, facilitating the formation of desired products through well-defined pathways.
類似化合物との比較
Similar Compounds
- (2-Bromoethoxy)-tert-butyldimethylsilane
- (3-Bromopropoxy)-tert-butyldimethylsilane
- tert-Butyl(4-iodobutoxy)dimethylsilane
Comparison
- Structural Differences : The primary difference lies in the position and type of halogen substituents on the benzyl group.
- Reactivity : The presence of both bromine and iodine in ((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane) offers unique reactivity compared to compounds with only one type of halogen.
- Applications : While all these compounds are used in organic synthesis, this compound) provides more versatility due to its dual halogen functionality.
特性
IUPAC Name |
(5-bromo-2-iodophenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrIOSi/c1-13(2,3)17(4,5)16-9-10-8-11(14)6-7-12(10)15/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTPVWJXHMAGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrIOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B8259921.png)

![Benzyl 4-((tosyloxy)methyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8259926.png)










